ZK 756326
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Overview
Description
ZK 756326 is a complex organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a piperazine ring and a phenoxyphenyl group, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZK 756326 typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a phenoxyphenyl halide reacts with the piperazine derivative.
Formation of the Ethoxy Linkage: The final step involves the reaction of the intermediate compound with ethylene oxide to form the ethoxy linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
ZK 756326 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyphenyl group, where nucleophiles such as amines or thiols replace the halide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted aromatic ethers.
Scientific Research Applications
ZK 756326 has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Pharmacology: The compound is studied for its potential as a receptor agonist or antagonist, influencing various biological pathways.
Chemical Biology: It serves as a probe in biochemical assays to study protein-ligand interactions.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ZK 756326 involves its interaction with molecular targets such as receptors or enzymes. The phenoxyphenyl group can engage in π-π interactions with aromatic residues in the binding site, while the piperazine ring can form hydrogen bonds or ionic interactions. These interactions modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-[2-[4-(phenylmethyl)-1-piperazinyl]ethoxy]-: Lacks the phenoxy group, resulting in different chemical properties and biological activity.
Ethanol, 2-[2-[4-[(4-fluorophenyl)methyl]-1-piperazinyl]ethoxy]-: Contains a fluorine atom, which can enhance binding affinity and metabolic stability.
Ethanol, 2-[2-[4-[(3-chlorophenyl)methyl]-1-piperazinyl]ethoxy]-: The presence of a chlorine atom can influence the compound’s reactivity and pharmacokinetics.
Uniqueness
ZK 756326 is unique due to the presence of the phenoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C21H28N2O3 |
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Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol |
InChI |
InChI=1S/C21H28N2O3/c24-14-16-25-15-13-22-9-11-23(12-10-22)18-19-5-4-8-21(17-19)26-20-6-2-1-3-7-20/h1-8,17,24H,9-16,18H2 |
InChI Key |
SHDFUNGIHDOLQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOCCO)CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Synonyms |
2-(2-(4-(3-phenoxybenzyl)piperazin-1-yl)ethoxy)ethanol ZK 756326 ZK-756326 ZK756326 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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